molecular formula C5H9NO2 B6250220 tetrahydro-2H-[1,3]oxazolo[2,3-b][1,3]oxazole CAS No. 5780-34-7

tetrahydro-2H-[1,3]oxazolo[2,3-b][1,3]oxazole

Cat. No.: B6250220
CAS No.: 5780-34-7
M. Wt: 115.1
InChI Key:
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Description

Tetrahydro-2H-[1,3]oxazolo[2,3-b][1,3]oxazole is a heterocyclic compound characterized by a fused ring system containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydro-2H-[1,3]oxazolo[2,3-b][1,3]oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of amino alcohols with diols in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a catalyst such as p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of environmentally benign solvents and catalysts is also a focus to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2H-[1,3]oxazolo[2,3-b][1,3]oxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form oxazolone derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert it into more saturated derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often require a base or acid catalyst to proceed efficiently.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tetrahydro-2H-[1,3]oxazolo[2,3-b][1,3]oxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in modulating biological pathways, making it a candidate for further investigation in drug development.

Medicine

In medicine, this compound derivatives are explored for their therapeutic potential. They are investigated for their ability to interact with specific biological targets, offering possibilities for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer science and advanced material production.

Mechanism of Action

The mechanism by which tetrahydro-2H-[1,3]oxazolo[2,3-b][1,3]oxazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, modulating their activity. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Oxazoles: Compounds with a similar oxazole ring structure but lacking the fused ring system.

    Isoxazoles: Similar to oxazoles but with a different arrangement of nitrogen and oxygen atoms.

    Thiazoles: Contain sulfur instead of oxygen in the ring structure.

Uniqueness

Tetrahydro-2H-[1,3]oxazolo[2,3-b][1,3]oxazole is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications.

By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in advancing scientific knowledge and technological innovation.

Properties

CAS No.

5780-34-7

Molecular Formula

C5H9NO2

Molecular Weight

115.1

Purity

95

Origin of Product

United States

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